3-bromo-5-fluoro-N-(6-methylpyridin-2-yl)benzamide
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Overview
Description
3-bromo-5-fluoro-N-(6-methylpyridin-2-yl)benzamide is a heterocyclic organic compound with the molecular formula C13H10BrFN2O and a molecular weight of 309.13 g/mol . This compound is characterized by the presence of bromine, fluorine, and a pyridine ring, making it a valuable intermediate in various chemical syntheses and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-fluoro-N-(6-methylpyridin-2-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-fluorobenzoyl chloride and 6-methyl-2-aminopyridine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.
Purification: The crude product is purified using column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-fluoro-N-(6-methylpyridin-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the bromine or fluorine atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Major Products Formed
Substitution Products: Depending on the reagents used, various substituted derivatives of the compound can be obtained.
Oxidation Products: Oxidation typically yields corresponding oxides or hydroxyl derivatives.
Reduction Products: Reduction results in the formation of amines or other reduced forms of the compound.
Scientific Research Applications
3-bromo-5-fluoro-N-(6-methylpyridin-2-yl)benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-bromo-5-fluoro-N-(6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-bromo-5-fluoro-N-(2-pyridyl)benzamide: Similar structure but lacks the methyl group on the pyridine ring.
3-bromo-5-fluoro-N-(4-methylpyridin-2-yl)benzamide: Similar structure but with a different position of the methyl group on the pyridine ring.
Uniqueness
3-bromo-5-fluoro-N-(6-methylpyridin-2-yl)benzamide is unique due to the specific positioning of the bromine, fluorine, and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C13H10BrFN2O |
---|---|
Molecular Weight |
309.13 g/mol |
IUPAC Name |
3-bromo-5-fluoro-N-(6-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C13H10BrFN2O/c1-8-3-2-4-12(16-8)17-13(18)9-5-10(14)7-11(15)6-9/h2-7H,1H3,(H,16,17,18) |
InChI Key |
NZCUMCCGIXQJIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=CC(=C2)Br)F |
Origin of Product |
United States |
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